molecular formula C12H12Cl2N2O4 B016707 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole CAS No. 53-85-0

5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole

Cat. No. B016707
CAS RN: 53-85-0
M. Wt: 319.14 g/mol
InChI Key: XHSQDZXAVJRBMX-DDHJBXDOSA-N
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Description

5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole is known for its role in inhibiting the synthesis of RNA, affecting various cellular processes. This compound has been studied extensively for its impact on low molecular weight RNA components, transcription mechanisms, and potential antiviral properties (Hellung‐Larsen, Jensen, & Frederiksen, 1981; Mukherjee & Molloy, 1987).

Synthesis Analysis

The synthesis of DRB and its derivatives involves several key steps, including the ribosylation of chlorobenzimidazole precursors and subsequent deprotection to afford the target nucleosides. This process has been optimized to produce various analogs with potential antiviral activities, highlighting the compound's versatility in medicinal chemistry (Zou, Drach, & Townsend, 1997).

Molecular Structure Analysis

The molecular structure of DRB is characterized by its benzimidazole core substituted with two chlorine atoms and a ribofuranosyl moiety, which plays a critical role in its biological activity. Studies on structural analogs of DRB have provided insights into the importance of specific functional groups for its mechanism of action, particularly in inhibiting RNA synthesis (Egyházi, Ossoinak, Tayip, Kazimierczuk, & Shugar, 1982).

Chemical Reactions and Properties

DRB interacts with cellular components to inhibit RNA polymerase II, affecting the transcription process. Its mechanism involves the preferential inhibition of promoter-distal relative to promoter-proximal portions of transcription units, indicating a complex interaction with the transcription machinery (Chodosh, Fire, Samuels, & Sharp, 1989).

Scientific Research Applications

  • RNA Synthesis Inhibition

    DRB selectively inhibits Balbiani ring RNA synthesis at the initiation level in cells, without significantly affecting RNA chain growth or RNA attachment to chromosomes (Egyházi, 1975). It also inhibits the synthesis of low molecular weight RNA components, suggesting a role in polymerase II activity (Hellung-Larsen, Jensen, & Frederiksen, 1981).

  • Antiviral Properties

    DRB shows potential as an antiviral agent, especially against human cytomegalovirus and herpes viruses (Zou, Drach, & Townsend, 1997). It effectively inhibits human adenovirus type 2 replication in human cells by inhibiting early virus-specific RNA synthesis (Brötz, Doerfler, & Tamm, 1978).

  • Effects on mRNA and hnRNA Synthesis

    DRB reduces mRNA production significantly in HeLa cells and selectively inhibits nuclear heterogeneous RNA synthesis (Sehgal, Darnell, & Tamm, 1976). It also affects transcription initiation but not elongation or termination (Zandomeni et al., 1983).

  • Implications in Cancer Research

    A study on benzimidazole derivatives, including compounds related to DRB, identified potent anti-proliferative activity and the induction of cancer cell apoptosis, highlighting potential anti-cancer applications (Alkahtani, Abbas, & Wang, 2012).

  • Interference with DNA Topoisomerase II

    DRB induces partial DNA fragmentation by interfering with DNA topoisomerase II, leading to DNA damage in cells (Lönn & Lönn, 1987).

Future Directions

DRB has shown effectiveness in inducing apoptosis in various hematopoietic malignancies . Future research could explore its efficacy against other types of cancer, such as breast cancer . Additionally, the combination of DRB with other inhibitors, such as an inhibitor of AKT (LY294002) or an inhibitor of the proteasome (MG-132), may enhance its therapeutic potency .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O4/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-11(19)10(18)9(3-17)20-12/h1-2,4,9-12,17-19H,3H2/t9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSQDZXAVJRBMX-DDHJBXDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967472
Record name Dichlororibofuranosylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlororibofuranosylbenzimidazole

CAS RN

53-85-0
Record name 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlororibofuranosylbenzimidazole
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Record name Dichlororibofuranosylbenzimidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08473
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Record name Dichlororibofuranosylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DICHLORORIBOFURANOSYLBENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8153319T3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,050
Citations
R Zandomeni, R Weinmann - Journal of Biological Chemistry, 1984 - Elsevier
The adenosine analog 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) inhibits specific in vitro transcription initiation by RNA polymerase II. We report here that DRB inhibits a …
Number of citations: 131 www.sciencedirect.com
R Zandomeni, MC Zandomeni, D Shugar… - Journal of Biological …, 1986 - ASBMB
We have described a HeLa protein kinase whose activity is inhibited by the nucleotide analogue 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) at concentrations similar to …
Number of citations: 332 www.jbc.org
V Turinetto, P Porcedda, L Orlando… - BMC …, 2009 - bmccancer.biomedcentral.com
Current chemotherapy of human cancers focuses on the DNA damage pathway to induce a p53-mediated cellular response leading to either G1 arrest or apoptosis. However, genotoxic …
Number of citations: 21 bmccancer.biomedcentral.com
MF Dubois, VT Nguyen, S Bellier… - Journal of biological …, 1994 - ASBMB
The RNA polymerase IIO and IIA differ by the extent of phosphorylation in the carboxyl-terminal domain (CTD) of the largest subunit. It has been proposed that the IIA form of RNA …
Number of citations: 142 www.jbc.org
I Tamm, T Kikuchi, JE Darnell Jr… - Biochemistry, 1980 - ACS Publications
Materials and Methods Cell Culture. HeLa S3 (human carcinoma derived) cells were grown in suspension culture in the spinner modification of Eagle’s minimal essential medium (Eagle…
Number of citations: 73 pubs.acs.org
R Mukherjee, GR Molloy - Journal of Biological Chemistry, 1987 - Elsevier
The mechanism by which 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) inhibits transcription of the beta-major Hb gene in vivo was investigated in differentiated Friend …
Number of citations: 34 www.sciencedirect.com
I Tamm, T Kikuchi - Proceedings of the National Academy of …, 1979 - National Acad Sciences
Labeling of RNA in isolated HeLa cell nuclei in vitro reveals an abundance of short RNA chains made by RNA polymerase II. These short chains were initiated prior to isolation of the …
Number of citations: 85 www.pnas.org
YH Kuo, TC Lai, CH Chang, HC Hsieh, FM Yang… - Scientific Reports, 2023 - nature.com
The effective treatment of breast cancer remains a profound clinical challenge, especially due to drug resistance and metastasis which unfortunately arise in many patients. The …
Number of citations: 6 www.nature.com
O Laub, EB Jakobovits, Y Aloni - Proceedings of the …, 1980 - National Acad Sciences
Short RNA chains initiating at the major promoter sites for simian virus 40 (SV40) late transcription are elongated to approximately 450 nucleotides in a molar ammount greater than that …
Number of citations: 75 www.pnas.org
E Egyházi, A Pigon, A Ossoinak, M Holst… - The Journal of cell …, 1984 - rupress.org
The distribution of rapidly phosphorylated chromosomal proteins between chromosome I, chromosome II + III, chromosome IV, and nuclear sap including the matrix was investigated in …
Number of citations: 33 rupress.org

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